benzyl (2S)-2-(aminomethyl)piperidine-1-carboxylate

Opioid receptor pharmacology Chiral drug discovery Enantioselective synthesis

Benzyl (2S)-2-(aminomethyl)piperidine-1-carboxylate (CAS 1154871-02-9) is an enantiopure (S)-configured, N-Cbz-protected 2-(aminomethyl)piperidine derivative with molecular formula C₁₄H₂₀N₂O₂ and molecular weight 248.32 g/mol. It belongs to the class of chiral piperidine building blocks widely employed in medicinal chemistry for the construction of bioactive molecules, particularly those targeting neurological and opioid receptor pathways.

Molecular Formula C14H20N2O2
Molecular Weight 248.32 g/mol
CAS No. 1154871-02-9
Cat. No. B3085367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl (2S)-2-(aminomethyl)piperidine-1-carboxylate
CAS1154871-02-9
Molecular FormulaC14H20N2O2
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESC1CCN(C(C1)CN)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C14H20N2O2/c15-10-13-8-4-5-9-16(13)14(17)18-11-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11,15H2/t13-/m0/s1
InChIKeyWCYNFVPSBDRYJU-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl (2S)-2-(aminomethyl)piperidine-1-carboxylate (CAS 1154871-02-9): Chiral Cbz-Protected Piperidine Building Block for Enantioselective Synthesis


Benzyl (2S)-2-(aminomethyl)piperidine-1-carboxylate (CAS 1154871-02-9) is an enantiopure (S)-configured, N-Cbz-protected 2-(aminomethyl)piperidine derivative with molecular formula C₁₄H₂₀N₂O₂ and molecular weight 248.32 g/mol . It belongs to the class of chiral piperidine building blocks widely employed in medicinal chemistry for the construction of bioactive molecules, particularly those targeting neurological and opioid receptor pathways [1]. The compound features a benzyloxycarbonyl (Cbz) protecting group on the piperidine nitrogen, a free primary aminomethyl group at the 2-position, and a defined (2S) stereocenter derived from the L-lysine chiral pool .

Why Benzyl (2S)-2-(aminomethyl)piperidine-1-carboxylate Cannot Be Replaced by Generic Piperidine Building Blocks


The compound embodies three simultaneous structural features—(2S) stereochemistry, 2-aminomethyl regiochemistry, and N-Cbz protection—each carrying distinct functional consequences for downstream synthesis and pharmacological outcome. Substituting with the racemic form (CAS 811842-18-9) introduces the (R)-enantiomer, which has been shown to produce dramatically different opioid receptor binding profiles in derivatives: (2S)-configured 2-(aminomethyl)piperidine derivatives achieved kappa opioid receptor Ki values as low as 0.57 nM, whereas the (R)-enantiomers exhibited substantially weaker affinity [1]. Replacing the Cbz group with Boc (CAS 475105-35-2) alters both the deprotection chemistry and the steric/electronic environment at the piperidine nitrogen, eliminating the orthogonal hydrogenolysis-labile protection that is critical in multi-step syntheses where acid-sensitive functionality must be preserved [2]. Moving the aminomethyl group to the 3- or 4-position fundamentally changes the spatial relationship between the two nitrogen functionalities, disrupting the chelation geometry essential for metal coordination complexes and receptor-binding pharmacophores [3].

Quantitative Differentiation Evidence: Benzyl (2S)-2-(aminomethyl)piperidine-1-carboxylate vs. Closest Analogs


Stereochemical Impact: (S)- vs. (R)-Configuration on Kappa Opioid Receptor Binding Affinity

The (2S) absolute configuration of the target compound is the critical stereochemical determinant for high-affinity kappa opioid receptor (KOR) binding in derivatives. (2S)-1-(Arylacetyl)-2-(aminomethyl)piperidine derivatives—synthesized from the (2S)-aminomethylpiperidine scaffold—achieved Ki values as low as 0.570 nM at the guinea pig KOR, with the (S)-configuration being essential for this activity; the corresponding (R)-enantiomer derivatives showed substantially reduced affinity [1]. This stereochemical requirement was confirmed in a subsequent SAR study where (S)-configured 2-(aminomethyl)piperidine derivatives demonstrated in vivo antinociceptive ED₅₀ values of 0.47 μmol/kg (mouse) and 0.73 μmol/kg (rat), comparable to the clinical candidate spiradoline [2]. The racemic mixture (CAS 811842-18-9) would deliver only 50% of the active (S)-enantiomer, requiring either chiral separation or acceptance of reduced batch potency.

Opioid receptor pharmacology Chiral drug discovery Enantioselective synthesis

Protecting Group Orthogonality: Cbz vs. Boc Deprotection Conditions and Synthetic Compatibility

The N-Cbz protecting group on the target compound enables deprotection via catalytic hydrogenolysis (H₂, Pd-C) under neutral conditions, which is fully orthogonal to the acid-labile Boc group (removed by TFA or HCl) [1]. This orthogonality is critical when the synthetic sequence contains acid-sensitive functionality (e.g., tert-butyl esters, silyl ethers, acetals) that would not survive Boc deprotection conditions. In contrast, the Boc-protected analog tert-butyl (2S)-2-(aminomethyl)piperidine-1-carboxylate (CAS 475105-35-2) requires acidic conditions for deprotection, which are incompatible with acid-labile protecting groups elsewhere in the molecule. The Cbz group also provides UV-detectability (benzyl chromophore, λ ~254 nm) facilitating reaction monitoring by TLC/HPLC, whereas the Boc group is UV-transparent [2].

Protecting group strategy Orthogonal synthesis Multi-step organic synthesis

Physicochemical Property Differentiation: Cbz-Protected vs. Boc-Protected (2S)-2-(Aminomethyl)piperidine

The Cbz protecting group imparts significantly different physicochemical properties compared to the Boc analog, affecting chromatographic retention, solubility, and handling. The target compound has a molecular weight of 248.32 g/mol, predicted density of ~1.125 g/cm³, and predicted boiling point of 385.7 ± 25.0°C at 760 mmHg . In contrast, tert-butyl (2S)-2-(aminomethyl)piperidine-1-carboxylate (CAS 475105-35-2) has MW 214.30 g/mol, density ~1.023 g/cm³, and boiling point 299.4 ± 13.0°C . The 34.02 Da mass difference and higher logP of the Cbz compound (predicted logP ~2.77 vs. ~2.37 for Boc) translate to increased reverse-phase HPLC retention and differential solubility profiles that must be accounted for in purification method development.

Physicochemical profiling Chromatographic behavior Building block selection

Regiochemical Differentiation: 2-Aminomethyl vs. 3- and 4-Aminomethyl Substitution Patterns in Piperidine Building Blocks

The 2-aminomethyl substitution pattern places the primary amine in a 1,2-relationship with the piperidine nitrogen, enabling formation of five-membered chelate rings upon metal coordination. Studies on ternary platinum(II) complexes demonstrated that 2-aminomethylpiperidine forms cis-condensed five-membered chelate rings with distinct conformational preferences (S(N) conformation), whereas 3-aminomethylpiperidine (CAS 315717-76-1) would form six-membered chelate rings with different thermodynamic stability and geometry [1]. This regiochemical distinction is fundamental: the 2-substituted isomer enables bidentate N,N-coordination with bite angles and ring strain energies that differ systematically from the 3- and 4-substituted isomers, directly impacting the design of chiral ligands for asymmetric catalysis and metal-based therapeutics . The 4-aminomethyl isomer (CAS 157023-34-2) places the primary amine at the para-like position, precluding intramolecular chelation entirely.

Regiochemistry Chelation geometry Metal coordination complexes

Synthetic Accessibility from Chiral Pool: L-Lysine-Derived (S)-Enantiomer vs. Resolution-Based Approaches

The (2S)-configured 2-(aminomethyl)piperidine core is accessible from naturally abundant (S)-L-lysine via a four-step sequence beginning with pentabenzylation, achieving near-quantitative yields of the protected amino acid intermediate . This chiral-pool approach guarantees enantiomeric purity tied to the natural amino acid feedstock, avoiding the ~50% material loss inherent in classical resolution of the racemate. In contrast, the (R)-enantiomer requires the less abundant and more expensive (R)-D-lysine as starting material. Historically, both (R)- and (S)-2-(aminomethyl)piperidine enantiomers were described as having 'limited availability' as recently as 2008, constraining their adoption in chiral ligand design . The commercial availability of the Cbz-protected (S)-enantiomer at ≥98% purity (LeYan Cat. 1217062; ChemScene Cat. CS-0146422) now provides a reliable sourcing pathway that eliminates the need for in-house chiral synthesis or resolution.

Chiral pool synthesis L-lysine Enantiomeric purity

High-Value Application Scenarios for Benzyl (2S)-2-(aminomethyl)piperidine-1-carboxylate in Drug Discovery and Chemical Biology


Enantioselective Synthesis of Kappa Opioid Receptor (KOR) Agonists and Antagonists

Programs developing selective KOR ligands—including analgesics with reduced abuse liability, antipruritic agents, and neuropsychiatric candidates—require the (2S)-configured 2-(aminomethyl)piperidine scaffold as the core chiral building block. The J Med Chem 1991 and 1994 studies established that (2S)-1-(arylacetyl)-2-(aminomethyl)piperidine derivatives achieve sub-nanomolar Ki values (0.57 nM) at the KOR, with the (S)-configuration being essential for high-affinity binding [1]. The Cbz-protected form enables sequential N-acylation at the piperidine nitrogen followed by Cbz hydrogenolysis to reveal the secondary amine for further diversification, a synthetic sequence that is incompatible with Boc protection when acid-sensitive acyl groups are present .

Construction of Chiral N,N-Bidentate Ligands for Asymmetric Metal Catalysis

The 1,2-diamine architecture of 2-(aminomethyl)piperidine enables formation of five-membered chelate rings with transition metals, a geometry employed in chiral ligand design for enantioselective catalysis. Platinum(II) complexes of 2-aminomethylpiperidine exhibit well-defined S(N) conformations in the condensed chelate ring, providing a stereochemically predictable coordination environment [1]. The (2S)-enantiomer, accessible from L-lysine with retention of configuration, ensures the chirality at the piperidine 2-position is faithfully transmitted to the metal center, enabling asymmetric induction in reactions such as hydrogenation, cross-coupling, and C–H activation .

Multi-Step Synthesis of CNS-Targeted Pharmaceutical Candidates Requiring Orthogonal Amine Protection

In complex molecule synthesis where multiple amine functionalities must be differentially protected and sequentially unveiled, the Cbz group provides a hydrogenolysis-labile protecting group orthogonal to Boc, Fmoc, and Alloc. The Cbz-protected building block can be incorporated early in a synthetic sequence, with the Cbz group surviving acidic conditions (e.g., Boc removal with TFA), basic conditions (e.g., Fmoc removal with piperidine), and various C–C bond-forming reactions, then cleanly removed by catalytic hydrogenation at a late stage to reveal the piperidine NH for final functionalization [1]. The predicted boiling point of 385.7°C and density of 1.125 g/cm³ also inform solvent selection and purification method development for large-scale reactions .

Synthesis of Peptidomimetics and Constrained Amino Acid Analogs Incorporating Piperidine Scaffolds

The 2-(aminomethyl)piperidine core serves as a constrained analog of lysine or ornithine side chains, providing conformational restriction that can enhance target selectivity and metabolic stability in peptidomimetic drug candidates. The (2S) configuration matches the natural L-amino acid stereochemistry, ensuring compatibility with biological targets evolved to recognize L-configured substrates. As documented in patent WO2009/63244 A1 and related piperidine-based pharmaceutical patents, the Cbz-protected (2S)-enantiomer is a key intermediate for constructing piperidine-containing bioactive molecules across multiple therapeutic areas [1].

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